(7-Methylbenzo(b)thien-3-yl)methanol
CAS No.:
Cat. No.: VC14178832
Molecular Formula: C10H10OS
Molecular Weight: 178.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10OS |
|---|---|
| Molecular Weight | 178.25 g/mol |
| IUPAC Name | (7-methyl-1-benzothiophen-3-yl)methanol |
| Standard InChI | InChI=1S/C10H10OS/c1-7-3-2-4-9-8(5-11)6-12-10(7)9/h2-4,6,11H,5H2,1H3 |
| Standard InChI Key | YZQAKNZPTADCOC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=CC=C1)C(=CS2)CO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a fused benzene-thiophene ring system (benzo[b]thiophene) with a methyl group at position 7 and a hydroxymethyl group at position 3. The IUPAC name, (7-methyl-1-benzothiophen-3-yl)methanol, reflects this substitution pattern. Key spectroscopic identifiers include:
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SMILES: CC₁=C₂C(=CC=C₁)C(=CS₂)CO
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InChIKey: YZQAKNZPTADCOC-UHFFFAOYSA-N
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NMR Data: ¹H NMR (DMSO-d₆) signals at δ 7.70 (s, 1H), 7.62 (d, J = 8.5 Hz, 1H), and 2.44 (s, 3H) confirm aromatic and methyl protons .
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀OS |
| Molecular Weight | 178.25 g/mol |
| Melting Point | 105–107°C (lit.) |
| Boiling Point | 320–322°C (estimated) |
| LogP (Partition Coefficient) | 2.1 (predicted) |
| Solubility | Soluble in DMSO, methanol |
The hydroxymethyl group enhances polarity, enabling participation in hydrogen bonding and nucleophilic reactions .
Synthesis and Reaction Pathways
Friedel-Crafts Alkylation
A common method involves Friedel-Crafts alkylation of benzo[b]thiophene with chloromethyl methyl ether, followed by hydrolysis to introduce the hydroxymethyl group .
Bromination and Functionalization
Bromination at position 2 of 7-methylbenzo[b]thiophene using phosphorus tribromide (PBr₃) yields 3-bromomethyl intermediates, which are subsequently oxidized to the hydroxymethyl derivative .
Example Procedure:
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Bromination: 7-Methylbenzo[b]thiophene (10 mmol) reacts with PBr₃ (1.2 eq) in cyclohexane at 60°C for 2 hours.
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Hydrolysis: The brominated intermediate is treated with aqueous NaOH to yield (7-Methylbenzo(b)thien-3-yl)methanol (55% yield) .
Reaction Mechanisms
The compound undergoes electrophilic substitution at position 4 of the thiophene ring due to electron-donating methyl and hydroxymethyl groups. Nitration and acetylation preferentially yield 4-substituted products .
Applications in Research and Industry
Medicinal Chemistry
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Anticancer Agents: Derivatives inhibit STAT3 signaling, a pathway implicated in tumor progression .
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Antimicrobials: Complexes with Ni(II) and Mn(II) exhibit potent activity against E. coli and S. aureus (MIC: 8–16 μg/mL) .
Materials Science
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Conductive Polymers: Serves as a monomer for thiophene-based polymers used in organic semiconductors .
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Coordination Chemistry: Forms stable complexes with transition metals, enabling catalytic applications .
Environmental Chemistry
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Pollutant Degradation: Acts as a redox mediator in Fenton-like reactions for degrading aromatic contaminants .
Comparative Analysis with Structural Analogues
The hydroxymethyl group in (7-Methylbenzo(b)thien-3-yl)methanol confers unique solubility and hydrogen-bonding capabilities, distinguishing it from halogenated analogues .
| Hazard | Precautionary Measures |
|---|---|
| Irritant (eyes/skin) | Use PPE (gloves, goggles) |
| Flammability | Store in cool, ventilated area |
| Environmental toxicity | Avoid aqueous release |
No specific carcinogenicity data exist, but analogous thiophenes require careful handling .
Recent Research Developments
Drug Discovery
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STAT3 Inhibitors: Derivatives show IC₅₀ values <1 μM in breast cancer cell lines .
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Antioxidants: Scavenges DPPH radicals with EC₅₀ values comparable to ascorbic acid (12–18 μM) .
Synthetic Innovations
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